

AC-186: A Technical Guide for Researchers

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Compound of Interest			
Compound Name:	AC-186		
Cat. No.:	B605114		Get Quote

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **AC-186**, a potent and selective non-steroidal estrogen receptor beta (ERβ) agonist. This guide details its chemical properties, pharmacological profile, mechanism of action, and key experimental data, presenting a valuable resource for those investigating its therapeutic potential.

Chemical Structure and Properties

AC-186, with the chemical name 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, is a synthetic small-molecule inhibitor.[1] Its core structure consists of a difluorocyclohexyl group linked to a phenol and a fluorophenyl moiety.

Table 1: Physicochemical Properties of AC-186



Property	Value	Reference
IUPAC Name	4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol	[1]
Molecular Formula	C18H17F3O	[1]
Molecular Weight	306.32 g/mol	[1]
CAS Number	1421854-16-1	[1]
SMILES	FC1(F)CCC(C2=C(F)C=CC=C 2)(C3=CC=C(O)C=C3)CC1	
Solubility	In DMSO: ≥ 2.5 mg/mL (8.16 mM)	-

Pharmacological Profile

AC-186 is a potent and highly selective agonist for the estrogen receptor beta (ER β), exhibiting significantly lower affinity for the estrogen receptor alpha (ER α). This selectivity is a key characteristic, potentially offering a safer therapeutic window by avoiding the side effects associated with ER α activation.

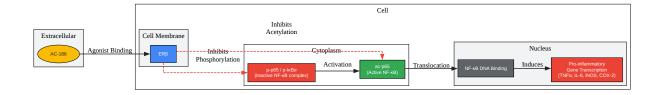
Table 2: Pharmacological and Pharmacokinetic Properties of AC-186



Parameter	Value	Species/System	Reference
ERβ EC50	6 nM	In vitro	
ERα EC50	5000 nM	In vitro	
Oral Bioavailability	~8%	Rat	
Sublingual Bioavailability	79%	Rat	
Caco-2 Permeability (A-B)	27.9 x 10 ⁻⁶ cm/s	In vitro	
Caco-2 Permeability (B-A)	40.4 x 10 ⁻⁶ cm/s	In vitro	<u> </u>
Efflux Ratio	1.45	In vitro	-

Mechanism of Action and Signaling Pathway

AC-186 exerts its neuroprotective and anti-inflammatory effects primarily through the activation of ERβ. Upon binding, it triggers a signaling cascade that leads to the inhibition of the pro-inflammatory transcription factor NF-κB. This has been shown to occur through the reduction of phosphorylation and acetylation of key components of the NF-κB pathway, ultimately blocking its DNA binding and transcriptional activity.





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Caption: AC-186 Signaling Pathway.

Experimental ProtocolsIn Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of **AC-186** on the production of pro-inflammatory mediators in microglia.

Cell Line: BV-2 microglia.

Methodology:

- BV-2 microglia are treated with varying concentrations of **AC-186** (e.g., 0.65–5 μM).
- Following treatment with AC-186, the cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.
- The levels of pro-inflammatory mediators such as TNFα, IL-6, nitric oxide (NO), and PGE2 in the cell culture supernatant are quantified using appropriate assays (e.g., ELISA for cytokines, Griess assay for NO).
- The expression of inflammatory enzymes like iNOS and COX-2 is determined by methods such as Western blotting or qPCR.

In Vivo Neuroprotection Study in a Parkinson's Disease Model

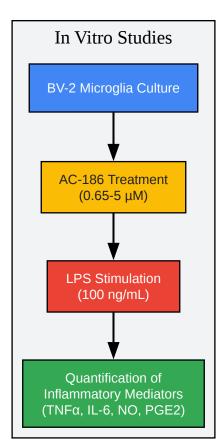
Objective: To evaluate the neuroprotective effects of **AC-186** in a rat model of Parkinson's disease.

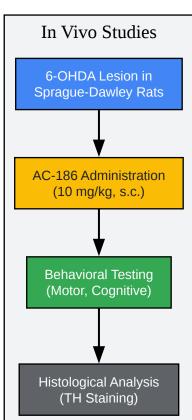
Animal Model: Male Sprague-Dawley rats with bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.

Methodology:



- Parkinson's disease is induced in rats via stereotaxic injection of 6-OHDA into the substantia nigra.
- AC-186 is administered to the rats (e.g., 10 mg/kg, subcutaneously, once).
- Behavioral assessments are conducted to evaluate motor function (e.g., rotarod test),
 cognitive function, and sensorimotor gating.
- Post-mortem analysis of brain tissue is performed to assess the extent of dopamine neuron loss in the substantia nigra and striatum, typically through tyrosine hydroxylase (TH) immunohistochemistry.





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Caption: Key Experimental Workflows.

Summary of Preclinical Findings



Preclinical studies have demonstrated that **AC-186** exhibits significant neuroprotective effects in male rat models of Parkinson's disease. Treatment with **AC-186** has been shown to prevent motor, cognitive, and sensorimotor gating deficits, as well as mitigate the loss of dopamine neurons. Interestingly, these neuroprotective effects were not observed in female rats, suggesting a gender-specific mechanism of action. In models of Alzheimer's disease, **AC-186**, in combination with other compounds, has been shown to decrease Aβ levels. The anti-inflammatory properties of **AC-186**, mediated by the inhibition of the NF-κB pathway in microglia, are believed to be a key contributor to its neuroprotective actions.

This technical guide provides a summary of the current knowledge on **AC-186**. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.

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References

- 1. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist AC-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
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